DBeQ

Description

a selective, potent, reversible, and ATP-competitive p97 inhibito

Propriétés

IUPAC Name |

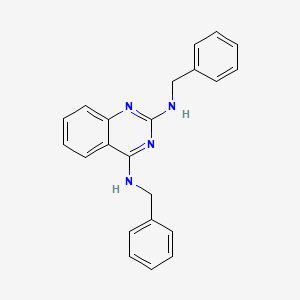

2-N,4-N-dibenzylquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4/c1-3-9-17(10-4-1)15-23-21-19-13-7-8-14-20(19)25-22(26-21)24-16-18-11-5-2-6-12-18/h1-14H,15-16H2,(H2,23,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIMUUJJAJBPCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)NCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040936 | |

| Record name | N2,N4-Dibenzylquinazoline-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177355-84-9 | |

| Record name | N2,N4-Dibenzylquinazoline-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 177355-84-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of DBeQ

Audience: Researchers, scientists, and drug development professionals.

Introduction

DBeQ (N2,N4-dibenzylquinazoline-2,4-diamine) is a well-characterized small molecule inhibitor that has become a valuable tool in cell biology and cancer research.[1][2] It is a selective, potent, reversible, and ATP-competitive inhibitor of the AAA (ATPase Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP).[1][2][3][4] By targeting p97, this compound disrupts cellular protein homeostasis, leading to the inhibition of protein degradation pathways and the induction of apoptosis.[1][5] This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and pathway diagrams.

Core Mechanism of Action: Inhibition of p97 ATPase

The primary molecular target of this compound is the p97 ATPase.[1] p97 is a critical enzyme that utilizes the energy from ATP hydrolysis to remodel and segregate ubiquitinated proteins, thereby facilitating their degradation by the proteasome or through autophagy. This compound exerts its inhibitory effect by competing with ATP for binding to the D2 ATPase domain of p97.[3][6] This competitive and reversible inhibition of p97's ATPase activity is the central event that triggers the downstream cellular effects of this compound.[1]

Downstream Cellular Effects

Inhibition of p97 by this compound leads to the disruption of several critical cellular processes that are dependent on p97 function. These include the ubiquitin-proteasome system (UPS) and autophagy.

1. Impairment of Ubiquitin-Dependent Protein Degradation:

This compound blocks multiple p97-dependent protein degradation pathways, including the Ubiquitin Fusion Degradation (UFD) pathway and the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway.[1][2][7] This leads to the accumulation of ubiquitinated proteins that would normally be processed by p97 for subsequent degradation by the 26S proteasome. Notably, this compound does not directly inhibit the proteasome itself.[4]

2. Blockade of Autophagy:

This compound also impairs the autophagic protein clearance pathway.[1] Specifically, it blocks the maturation of autophagosomes, leading to the accumulation of the autophagosome marker LC3-II.[8][9] This indicates that p97 is required for a late stage in the autophagy process, such as the fusion of autophagosomes with lysosomes.

3. Induction of Apoptosis:

A significant consequence of p97 inhibition by this compound is the rapid induction of apoptosis.[1][2] This is mediated through the activation of the executioner caspases, caspase-3 and caspase-7.[4][5][9] The induction of apoptosis by this compound is a key contributor to its anti-cancer activity.[1][2][7]

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays and cell lines.

| Parameter | Target/Substrate | Value | Reference |

| IC50 | p97 ATPase (wild-type) | 1.5 µM | [3][4] |

| IC50 | p97 ATPase (C522A mutant) | 1.6 µM | [3] |

| Ki | p97 ATPase | 3.2 µM | [3][5] |

| IC50 | UbG76V-GFP degradation (HeLa) | 2.6 µM | [8] |

| IC50 | ODD-Luc degradation (HeLa) | 56 µM | [8] |

| IC50 | Luc-ODC degradation (HeLa) | 45 µM | [8] |

| Cell Line | GI50 | Reference |

| MRC-5 (normal lung fibroblast) | 6.6 ± 2.9 µM | [3] |

| Hek293 (human embryonic kidney) | 4.0 ± 0.6 µM | [3] |

| HeLa (human cervical cancer) | 3.1 ± 0.5 µM | [3] |

| RPMI8226 (multiple myeloma) | 1.2 ± 0.3 µM | [3] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.

1. In Vitro p97 ATPase Inhibition Assay:

-

Objective: To determine the IC50 of this compound for p97 ATPase activity.

-

Methodology:

-

Purified recombinant p97 is incubated with varying concentrations of this compound in an assay buffer (e.g., 50 mM Tris pH 7.4, 20 mM MgCl2, 1 mM EDTA, 0.5 mM TCEP).[4]

-

The ATPase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at room temperature.

-

The amount of remaining ATP is quantified using a luciferase-based ATP detection reagent (e.g., Kinase-Glo).[4]

-

Luminescence is measured, and the IC50 value is calculated by fitting the data to a dose-response curve.

-

2. Cellular Protein Degradation Assay (Western Blot):

-

Objective: To assess the effect of this compound on the degradation of p97-dependent substrates.

-

Methodology:

-

Cells stably expressing a reporter substrate (e.g., UbG76V-GFP or TCRα-GFP) are treated with a protein synthesis inhibitor (e.g., cycloheximide) in the presence of varying concentrations of this compound or a vehicle control (DMSO).[1]

-

Cells are harvested at different time points.

-

Cell lysates are prepared, and protein concentrations are normalized.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The levels of the reporter substrate are detected by western blotting using a specific antibody. A loading control (e.g., Ponceau S stain or an antibody against a housekeeping protein) is used to ensure equal protein loading.[1]

-

3. Cell Viability/Growth Inhibition Assay:

-

Objective: To determine the GI50 of this compound in different cell lines.

-

Methodology:

-

Cells are seeded in 96-well or 384-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound for a specified period (e.g., 48 hours).[4]

-

Cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo), which measures ATP levels as an indicator of metabolically active cells.[4]

-

The GI50 value is calculated from the dose-response curve.

-

4. Caspase Activation Assay:

-

Objective: To measure the induction of apoptosis by this compound.

-

Methodology:

-

Cells are treated with this compound for various durations.[1]

-

Cell lysates are prepared.

-

Caspase-3 and/or caspase-7 activity is measured using a luminogenic or fluorogenic substrate specific for these caspases (e.g., Caspase-Glo 3/7 Assay).[1][4]

-

The signal is measured, and the fold-change in caspase activity relative to untreated cells is calculated.

-

Conclusion

This compound is a selective and reversible ATP-competitive inhibitor of the p97 ATPase. Its mechanism of action is centered on the inhibition of p97's enzymatic activity, which leads to the disruption of key cellular protein degradation pathways, including the UFD, ERAD, and autophagy pathways. The resulting impairment of protein homeostasis culminates in the activation of executioner caspases and the induction of apoptosis. This well-defined mechanism makes this compound an invaluable research tool for studying p97 biology and a promising scaffold for the development of therapeutics targeting diseases with dysregulated protein clearance, such as cancer.

References

- 1. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways [authors.library.caltech.edu]

- 8. apexbt.com [apexbt.com]

- 9. rndsystems.com [rndsystems.com]

DBeQ as a p97 ATPase Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p97, also known as Valosin-Containing Protein (VCP), is a highly abundant and conserved AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a crucial role in maintaining protein homeostasis.[1][2] It functions as a segregase, utilizing the energy from ATP hydrolysis to extract ubiquitinated proteins from cellular structures such as the endoplasmic reticulum, chromatin, and protein complexes, thereby facilitating their degradation by the proteasome or through autophagy.[1][3][4] Given its central role in protein quality control, p97 has emerged as a compelling therapeutic target in diseases characterized by proteotoxic stress, such as cancer and neurodegenerative disorders.[1][5]

N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ) has been identified as a selective, potent, reversible, and ATP-competitive inhibitor of p97 ATPase.[6][7][8] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its effects on key cellular pathways, and methodologies for its experimental use.

Mechanism of Action

This compound acts as a reversible and ATP-competitive inhibitor of the p97 ATPase.[6][9] It directly competes with ATP for binding to the D2 ATPase domain of p97, thereby inhibiting its enzymatic activity.[6][9] This inhibition of ATP hydrolysis prevents the conformational changes in p97 necessary for its segregase function, leading to the accumulation of ubiquitinated substrates and the disruption of downstream cellular processes.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound from various studies.

Table 1: In Vitro and Cellular Inhibitory Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| p97 ATPase IC50 | 1.5 µM | In vitro | [6][10][11][12][13] |

| UbG76V-GFP Degradation IC50 | 2.6 µM | HeLa | [6][12] |

| ODD-Luc Degradation IC50 | 56 µM | HeLa | [12] |

| Luc-ODC Degradation IC50 | 45 µM | HeLa | [12] |

| p97 ATPase Ki | 3.2 ± 0.4 µM | In vitro | [6] |

Table 2: Cellular Effects of this compound

| Effect | Concentration | Time | Cell Line | Reference |

| Potent blockade of TCRα-GFP degradation | 10 µM | Not specified | Hek293 | [6][12] |

| Induction of CHOP | 5-15 µM | 3 hours | HeLa | [6][9][12] |

| Activation of caspases-3 and -7 | 10 µM | 2-5 hours | HeLa | [6] |

| Two-fold activation of caspases-3 and -7 | 10 µM | 2 hours | HeLa | [6] |

| Stabilization of LC3-II | 15 µM | Not specified | HeLa | [6][12] |

| Induction of apoptosis | 2.5, 5, 10 µM | 24 hours | Jeg3 | [5] |

Key Cellular Pathways Affected by this compound

Inhibition of p97 by this compound has pleiotropic effects on several critical cellular pathways that are essential for maintaining cellular homeostasis.

The Ubiquitin-Proteasome System (UPS) and Endoplasmic Reticulum-Associated Degradation (ERAD)

p97 is a key player in the UPS, particularly in the ERAD pathway, which is responsible for the disposal of misfolded proteins from the endoplasmic reticulum.[3][14][15] By inhibiting p97, this compound blocks the extraction of ubiquitinated ERAD substrates from the ER membrane, leading to their accumulation within the ER.[6] This disruption of ERAD is a primary mechanism of this compound's action.

Caption: this compound inhibits the p97 complex, blocking the extraction of ubiquitinated misfolded proteins from the ER for proteasomal degradation.

The Unfolded Protein Response (UPR)

The accumulation of misfolded proteins in the ER due to ERAD inhibition by this compound triggers a cellular stress response known as the Unfolded Protein Response (UPR).[6][16][17] A key marker of the UPR is the upregulation of the transcription factor CHOP (GADD153), which mediates ER stress-induced apoptosis.[6][18] this compound treatment leads to a dose-dependent induction of CHOP.[6][12]

Caption: this compound-mediated p97 inhibition leads to ER stress, activating the UPR and inducing the pro-apoptotic factor CHOP.

Autophagy

p97 is also involved in the late stages of autophagy, specifically in autophagosome maturation.[5][6] Inhibition of p97 by this compound impairs this process, leading to the accumulation of the autophagosome marker LC3-II.[6][12] This suggests that this compound disrupts not only the primary protein degradation pathway of the proteasome but also the alternative pathway of autophagy.

Caption: this compound inhibits p97-dependent autophagosome maturation, leading to the accumulation of autophagosomes.

Apoptosis

A significant consequence of p97 inhibition by this compound is the rapid induction of apoptosis, or programmed cell death.[6][19] This is mediated, at least in part, by the activation of the executioner caspases-3 and -7.[6][13] this compound has been shown to activate the intrinsic apoptotic pathway involving caspase-9 more strongly than the extrinsic pathway.[6] The induction of apoptosis is considered an "on-target" effect of p97 inhibition.[6]

Caption: this compound induces apoptosis through p97 inhibition, which triggers ER stress, blocks autophagy, and activates the intrinsic caspase cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

p97 ATPase Activity Assay

This assay measures the inhibition of p97's ATP hydrolysis activity by this compound. A common method is a bioluminescence-based assay that quantifies the amount of ATP remaining after the enzymatic reaction.

-

Materials:

-

Purified p97 protein

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 20 mM MgCl2, 1 mM DTT)

-

ATP

-

Kinase-Glo® Luminescence Assay Kit (Promega) or similar

-

96-well white opaque plates

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add purified p97 protein to the assay buffer.

-

Add the this compound dilutions or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the reaction for 30-60 minutes at 37°C.

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Cell Viability Assay

This assay determines the cytotoxic effect of this compound on cancer cells. The MTT or CellTiter-Glo® assays are commonly used.

-

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well clear or opaque plates

-

-

Procedure (MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO for the desired time period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

Immunoblotting for UPR and Autophagy Markers

This technique is used to detect the levels of key proteins involved in the UPR (CHOP) and autophagy (LC3-II) following this compound treatment.

-

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against CHOP and LC3

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

-

-

Procedure:

-

Treat cells with this compound or DMSO for the specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Caspase Activation Assay

This assay quantifies the activity of caspases, key executioners of apoptosis, induced by this compound.

-

Materials:

-

Cancer cell line

-

This compound

-

Caspase-Glo® 3/7, 8, or 9 Assay Kit (Promega) or a fluorometric substrate (e.g., Ac-DEVD-AMC for caspase-3/7)

-

96-well white or black plates

-

-

Procedure (using a luminescent kit):

-

Seed cells in a 96-well plate.

-

Treat cells with this compound or a positive control (e.g., staurosporine) for the desired time.

-

Add the Caspase-Glo® reagent to each well according to the manufacturer's protocol.

-

Incubate at room temperature to allow for cell lysis and cleavage of the substrate by active caspases.

-

Measure the luminescence, which is proportional to the caspase activity.

-

Express the results as fold-change over the vehicle-treated control.

-

Conclusion

This compound is a valuable tool for studying the diverse cellular functions of the p97 ATPase. Its ability to potently and selectively inhibit p97 has provided significant insights into the roles of this essential enzyme in protein homeostasis, particularly in the context of the ubiquitin-proteasome system, ERAD, autophagy, and apoptosis. The disruption of these pathways by this compound underlies its cytotoxic effects on cancer cells, highlighting the therapeutic potential of targeting p97 in oncology. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the biology of p97 and the therapeutic applications of its inhibitors.

References

- 1. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interaction between the AAA+ ATPase p97 and its cofactor ataxin3 in health and disease: Nucleotide-induced conformational changes regulate cofactor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quality control autophagy degrades soluble ERAD-resistant conformers of the misfolded membrane protein GnRHR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways [authors.library.caltech.edu]

- 14. researchgate.net [researchgate.net]

- 15. Control of p97 function by cofactor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 17. researchgate.net [researchgate.net]

- 18. Inhibition of Endoplasmic Reticulum-associated Degradation Rescues Native Folding in Loss of Function Protein Misfolding Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. stoltz2.caltech.edu [stoltz2.caltech.edu]

The Cellular Effects of DBeQ: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ) is a potent, reversible, and ATP-competitive inhibitor of the AAA (ATPase Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP).[1][2][3][4][5][6][7] As an essential and highly conserved protein, p97 plays a critical role in numerous cellular processes by utilizing the energy from ATP hydrolysis to remodel or segregate protein complexes. Its functions are integral to protein quality control, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy.[1][2][3][4] Consequently, inhibition of p97 by this compound has profound effects on cellular homeostasis, making it a valuable tool for research and a potential starting point for therapeutic development, particularly in oncology.[1][2][3][4]

This technical guide provides a comprehensive overview of the cellular effects of this compound, with a focus on its mechanism of action, impact on key signaling pathways, and detailed experimental protocols for its study.

Mechanism of Action and Cellular Targets

This compound selectively targets the D2 ATPase domain of p97, competing with ATP for binding and thereby inhibiting its enzymatic activity.[8][9] This inhibition disrupts the primary function of p97, which is to unfold and extract ubiquitinated proteins from larger cellular structures, targeting them for degradation by the proteasome. The primary cellular pathways affected by this compound are those heavily reliant on p97 function.

Quantitative Data Summary

The inhibitory effects of this compound on p97 and downstream cellular processes have been quantified in various studies. The following tables summarize key quantitative data.

| Target | Assay | IC50 Value | Cell Line/System |

| p97 ATPase Activity | In vitro ATPase assay | 1.5 µM | Recombinant p97 |

| UbG76V-GFP Degradation | Cellular degradation assay | 2.6 µM | HeLa |

| ODD-Luc Degradation | Cellular degradation assay | 56 µM | HeLa |

| Luc-ODC Degradation | Cellular degradation assay | 45 µM | HeLa |

Table 1: IC50 Values of this compound for p97 ATPase Activity and Substrate Degradation.[1][5][6]

| Cell Line | Relative Sensitivity to this compound |

| RPMI8226 (Multiple Myeloma) | High |

| HeLa (Cervical Cancer) | Intermediate |

| Hek293 (Human Embryonic Kidney) | Intermediate |

| MRC5 (Normal Human Fetal Lung Fibroblasts) | Low |

Table 2: Relative Sensitivity of Different Cell Lines to this compound-induced Growth Inhibition.[5]

Core Cellular Effects and Signaling Pathways

Inhibition of the Ubiquitin-Proteasome System (UPS) and ER-Associated Degradation (ERAD)

This compound's inhibition of p97 leads to a bottleneck in the UPS, particularly in the ERAD pathway. p97 is essential for the retro-translocation of misfolded ubiquitinated proteins from the ER to the cytoplasm for proteasomal degradation. By inhibiting p97, this compound causes the accumulation of these substrates within the ER, leading to ER stress.[1][8]

Induction of the Unfolded Protein Response (UPR)

The accumulation of misfolded proteins in the ER due to ERAD inhibition triggers the Unfolded Protein Response (UPR). This is a signaling network aimed at restoring ER homeostasis. A key marker of the UPR is the upregulation of the transcription factor CHOP (GADD153), which is observed upon this compound treatment.[1] Persistent UPR activation, however, can switch from a pro-survival to a pro-apoptotic response.

Impairment of Autophagy

p97 is also involved in the late stages of autophagy, specifically in autophagosome maturation. This compound treatment impairs this process, leading to the accumulation of the autophagic intermediate LC3-II.[1][2][3][4] This blockade of the autophagic flux further contributes to cellular stress.

Induction of Apoptosis

The culmination of cellular stress induced by this compound, including ER stress and autophagy impairment, leads to the activation of apoptosis. This compound has been shown to rapidly induce the activation of executioner caspases, specifically caspase-3 and caspase-7.[1][6] The activation of the intrinsic apoptotic pathway, indicated by caspase-9 activation, appears to be more prominent than the extrinsic pathway.[1]

Effects on the NF-κB Pathway

p97 has been implicated in the activation of the NF-κB signaling pathway. Inhibition of p97 by this compound can lead to the accumulation of the NF-κB signaling inhibitor, IκBα, thereby preventing the translocation of NF-κB to the nucleus and subsequent gene transcription. This suggests an anti-inflammatory potential for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cellular effects of this compound.

p97 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of purified p97 in the presence and absence of this compound. A common method is a bioluminescence-based assay that quantifies the amount of ATP remaining after the enzymatic reaction.[10]

-

Materials:

-

Purified recombinant p97 protein

-

This compound

-

ATP

-

Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

Bioluminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader capable of measuring luminescence

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the purified p97 protein to each well.

-

Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding a known concentration of ATP to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the bioluminescence reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the ATPase activity.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log of the this compound concentration.

-

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cell lines. Tetrazolium reduction assays (e.g., MTT, MTS) are commonly used.

-

Materials:

-

Cancer cell lines (e.g., HeLa, RPMI8226)

-

This compound

-

Complete cell culture medium

-

96-well plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

Immunoblotting for Pathway Markers

This technique is used to detect changes in the protein levels of key markers of the pathways affected by this compound.

-

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CHOP, anti-LC3, anti-cleaved caspase-3, anti-p-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

In Vivo Ubiquitination Assay

This assay is used to assess the accumulation of ubiquitinated proteins following this compound treatment.

-

Materials:

-

Cells co-transfected with plasmids expressing a tagged substrate and His-tagged ubiquitin.

-

This compound

-

Lysis buffer containing a strong denaturant (e.g., 1% SDS)

-

Ni-NTA agarose beads

-

Wash buffers with decreasing concentrations of denaturant

-

Elution buffer

-

Immunoblotting reagents

-

-

Procedure:

-

Transfect cells with the appropriate plasmids.

-

Treat the cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Lyse the cells under denaturing conditions to disrupt protein-protein interactions.

-

Incubate the cell lysates with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the ubiquitinated proteins from the beads.

-

Analyze the eluates by immunoblotting with an antibody against the substrate of interest.

-

Conclusion

This compound is a valuable chemical probe for elucidating the diverse cellular functions of p97. Its ability to potently and selectively inhibit p97 ATPase activity provides a powerful means to study the intricate networks of protein homeostasis. The cellular consequences of this compound treatment, including the disruption of protein degradation pathways, induction of ER stress and the UPR, impairment of autophagy, and ultimately, the activation of apoptosis, underscore the critical role of p97 in maintaining cellular health. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted effects of this compound and to explore the therapeutic potential of targeting p97 in diseases such as cancer.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. In Vivo Ubiquitination Assay [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 7. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]

- 8. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AAA+ ATPase p97/VCP mutants and inhibitor binding disrupt inter-domain coupling and subsequent allosteric activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Preliminary Studies on DBeQ in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ) has emerged as a significant small-molecule inhibitor in cancer research, primarily targeting the essential ATPase p97 (also known as VCP).[1][2] This technical guide provides a comprehensive overview of preliminary studies on this compound in cancer cells, focusing on its mechanism of action, effects on critical signaling pathways, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers investigating novel cancer therapeutics.

This compound is a selective, potent, reversible, and ATP-competitive inhibitor of p97.[1][2] Its inhibitory action on p97 disrupts multiple cellular processes that are crucial for cancer cell survival and proliferation, including protein degradation pathways and cellular stress responses.[1][2] This guide will delve into the quantitative effects of this compound on various cancer cell lines and elucidate the molecular pathways it modulates.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified across several cancer cell lines, primarily through the determination of half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values. These values provide a comparative measure of the potency of this compound in different cellular contexts.

| Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| HeLa (Cervical Cancer) | GI50 | 3.1 ± 0.5 | [3] |

| RPMI 8226 (Multiple Myeloma) | GI50 | 1.2 ± 0.3 | [3] |

| Hek293 (Human Embryonic Kidney) | GI50 | 4 ± 0.6 | [3] |

| MRC-5 (Normal Lung Fibroblast) | GI50 | 6.6 ± 2.9 | [3] |

| Caco-2 (Colorectal Cancer) | IC50 | 9.201 | [4] |

| HT-29 (Colorectal Cancer) | IC50 | 7.625 | [4] |

| p97 (wt) | IC50 | 1.5 | [3] |

| p97 (C522A) | IC50 | 1.6 | [3] |

| Vps4 | IC50 | 11.5 | [3] |

Core Signaling Pathways Modulated by this compound

This compound's primary molecular target is the AAA (ATPase Associated with diverse cellular Activities) ATPase p97. Inhibition of p97 by this compound disrupts several critical cellular protein degradation and stress response pathways.

p97-Mediated Protein Degradation

p97, in conjunction with its cofactors UFD1 and NPL4, plays a central role in the ubiquitin-proteasome system (UPS) and the endoplasmic reticulum-associated degradation (ERAD) pathway.[5] It recognizes and segregates ubiquitinated proteins from cellular compartments, targeting them for degradation by the proteasome. This compound, by inhibiting the ATPase activity of p97, blocks these processes, leading to the accumulation of misfolded and ubiquitinated proteins.

Induction of Apoptosis

A significant consequence of p97 inhibition by this compound in cancer cells is the rapid induction of apoptosis. This compound treatment leads to the activation of the "executioner" caspases-3 and -7. The apoptotic signaling cascade initiated by this compound appears to predominantly involve the intrinsic pathway, as evidenced by the activation of caspase-9. A derivative of this compound, 4-107, has been shown to induce caspase-8-mediated apoptosis by targeting Vacuolar Protein Sorting 4 (VPS4).[6]

Impairment of Autophagy

This compound also impacts the autophagy pathway, a cellular process for degrading and recycling cellular components. Specifically, this compound has been shown to impair autophagosome maturation. This is observed by the accumulation of the autophagic marker LC3-II.[7] The simultaneous inhibition of both the ubiquitin-proteasome system and autophagy by this compound is thought to contribute to its potent cytotoxic effects in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.

Cell Viability Assay (WST-1)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding:

-

Seed cancer cells (e.g., Caco-2, HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1, 2.5, 5, 7.5, 10, 12.5, and 15 µM).[4]

-

Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (e.g., DMSO) to the respective wells.

-

Incubate the cells for the desired treatment period (e.g., 48 hours).[4]

-

-

WST-1 Reagent Addition:

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

-

-

Data Acquisition:

-

Shake the plate for 1 minute on a shaker to ensure a homogenous distribution of the formazan dye.

-

Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a dose-response curve.

-

Western Blotting for Autophagy and ER Stress Markers

This protocol is used to detect changes in the expression of key proteins involved in autophagy (LC3) and the ER stress response (CHOP) following this compound treatment.

-

Cell Lysis:

-

Plate and treat cells with this compound as described for the cell viability assay.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the protein lysates on a 12-15% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3 (to detect LC3-I and LC3-II) and CHOP overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Caspase Activity Assay

This fluorometric assay measures the activity of key caspases involved in apoptosis.

-

Cell Treatment and Lysis:

-

Treat cells with this compound to induce apoptosis.

-

Lyse the cells using the lysis buffer provided with the caspase activity assay kit.

-

-

Assay Reaction:

-

In a 96-well plate, add 50 µL of cell lysate to each well.

-

Prepare a reaction mixture containing the appropriate caspase substrate (e.g., DEVD-AFC for caspase-3/7, LEHD-AFC for caspase-9, IETD-AFC for caspase-8) in the provided assay buffer.

-

Add 50 µL of the reaction mixture to each well containing cell lysate.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).

-

-

Data Analysis:

-

Calculate the fold-increase in caspase activity by comparing the fluorescence of this compound-treated samples to that of untreated controls.

-

Conclusion

The preliminary studies on this compound reveal its significant potential as an anti-cancer agent. Its ability to selectively inhibit p97 leads to the disruption of multiple essential cellular pathways, including protein degradation and autophagy, ultimately inducing rapid apoptotic cell death in cancer cells.[1][2] The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound and its derivatives. Future investigations should focus on the in vivo efficacy of this compound, the molecular determinants of sensitivity to p97 inhibition, and the potential for combination therapies to enhance its anti-tumor activity.

References

- 1. 细胞计数与健康状况分析 [sigmaaldrich.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. chemometec.com [chemometec.com]

- 4. abcam.com [abcam.com]

- 5. A complex of mammalian Ufd1 and Npl4 links the AAA-ATPase, p97, to ubiquitin and nuclear transport pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

DBeQ and its Impact on Autophagy Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBeQ (N2,N4-dibenzylquinazoline-2,4-diamine) is a selective, reversible, and ATP-competitive inhibitor of the AAA (ATPase associated with diverse cellular activities) ATPase p97/VCP (Valosin-containing protein).[1][2][3][4][5][6][7] p97/VCP plays a crucial role in various cellular processes, including protein quality control, and its inhibition has been shown to significantly impact autophagy.[1][8][9][10][11] This technical guide provides a comprehensive overview of the effects of this compound on autophagy pathways, with a focus on its mechanism of action, relevant signaling cascades, and detailed experimental methodologies for its study. This compound primarily impairs the maturation of autophagosomes, leading to their accumulation and a blockage of the autophagic flux.[1][8][10] This is evidenced by the accumulation of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and sequestosome 1 (p62/SQSTM1). Furthermore, this compound-induced p97/VCP inhibition can trigger the unfolded protein response (UPR) and modulate the IRE1α-JNK signaling pathway, which is implicated in the regulation of autophagy under endoplasmic reticulum (ER) stress.

Introduction to this compound and p97/VCP

This compound is a small molecule inhibitor that targets the D2 ATPase domain of p97/VCP.[12] p97/VCP is a hexameric protein that functions as a chaperone, utilizing the energy from ATP hydrolysis to remodel or segregate protein complexes. Its functions are critical for cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.

One of the key functions of p97/VCP is its role in the autophagy pathway. Autophagy is a catabolic process responsible for the degradation of cellular components through the lysosomal machinery. This process is essential for cellular maintenance, adaptation to stress, and removal of damaged organelles and protein aggregates. p97/VCP is involved in both the initiation and maturation stages of autophagy.[13][14][15]

Mechanism of this compound's Impact on Autophagy

The primary mechanism by which this compound affects autophagy is through the inhibition of p97/VCP, which leads to a downstream impairment of autophagosome maturation. This results in a blockage of the fusion between autophagosomes and lysosomes, preventing the degradation of the autophagosomal cargo.

Impairment of Autophagosome Maturation

Inhibition of p97/VCP by this compound disrupts the final stages of the autophagy process.[1][8][10] This leads to the accumulation of immature autophagosomes within the cell. The hallmark of this effect is the significant increase in the levels of LC3-II, the lipidated form of LC3 that is recruited to the autophagosomal membrane, and p62, a receptor protein that targets ubiquitinated cargo to autophagosomes and is itself degraded by autophagy.[13]

Induction of the Unfolded Protein Response (UPR)

p97/VCP is essential for endoplasmic reticulum-associated degradation (ERAD), a pathway that removes misfolded proteins from the ER. Inhibition of p97/VCP by this compound leads to the accumulation of misfolded proteins in the ER, thereby inducing the unfolded protein response (UPR). The UPR is a cellular stress response that aims to restore ER homeostasis but can also trigger autophagy.

One of the key sensors of the UPR is the inositol-requiring enzyme 1α (IRE1α). Upon activation, IRE1α can initiate a signaling cascade involving the c-Jun N-terminal kinase (JNK) pathway, which has been shown to regulate autophagy.[16][17][18][19][20][21]

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative data regarding the activity of this compound.

| Parameter | Value | Assay Condition | Reference |

| IC50 for p97 ATPase activity | 1.5 µM | Recombinant p97 ATPase assay | [3] |

| IC50 for UbG76V-GFP degradation | 2.6 µM | Cell-based assay in HeLa cells | [3][22] |

| Ki for p97 | 3.2 ± 0.4 µM | ATP-competitive inhibition | [1][3] |

| Cell Line | This compound Concentration | Observed Effect on Autophagy | Reference |

| Jeg3 | 5 µM and 10 µM | Significant increase in LC3-II and p62 dots per cell | [13] |

| HeLa | 15 µM | Strong accumulation of LC3-II | [12] |

| HeLa | 2.5 µM | Little effect on LC3-II degradation during starvation | [1][2][12] |

| HeLa | 15 µM | Marked stabilization of LC3-II during starvation | [1][2][12] |

Experimental Protocols

Western Blotting for LC3 and p62

This protocol is used to quantify the levels of LC3-I, LC3-II, and p62 as markers of autophagic flux.

Materials:

-

Cells treated with this compound or vehicle control.

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels (12-15% for LC3, 8-10% for p62).

-

PVDF membranes.

-

Blocking buffer (5% non-fat milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-LC3 (1:1000), Mouse anti-p62 (1:1000), and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using the BCA assay.

-

Denature protein samples by boiling in Laemmli sample buffer for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using image analysis software and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and p62 levels is indicative of autophagy inhibition.

Fluorescence Microscopy of LC3 Puncta

This method allows for the visualization and quantification of autophagosomes.

Materials:

-

Cells grown on glass coverslips.

-

Cells stably or transiently expressing GFP-LC3 or RFP-LC3.

-

4% paraformaldehyde (PFA) in PBS.

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking solution (e.g., 1% BSA in PBS).

-

(Optional) Primary anti-LC3 antibody and fluorescently labeled secondary antibody for endogenous LC3 staining.

-

DAPI for nuclear staining.

-

Antifade mounting medium.

-

Fluorescence microscope.

Procedure:

-

Treat cells with this compound or vehicle control.

-

Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash cells three times with PBS.

-

Permeabilize cells with permeabilization buffer for 10 minutes.

-

Wash cells three times with PBS.

-

Block non-specific binding with blocking solution for 30 minutes.

-

(For endogenous staining) Incubate with primary anti-LC3 antibody for 1 hour. Wash three times with PBS. Incubate with fluorescently labeled secondary antibody for 1 hour. Wash three times with PBS.

-

Stain nuclei with DAPI for 5 minutes.

-

Wash cells three times with PBS.

-

Mount coverslips onto glass slides using antifade mounting medium.

-

Acquire images using a fluorescence microscope.

-

Quantify the number and intensity of LC3 puncta per cell using image analysis software. An increase in the number of LC3 puncta indicates an accumulation of autophagosomes.

Autophagy Flux Assay

This assay distinguishes between an induction of autophagy and a block in autophagic degradation.

Materials:

-

Cells treated with this compound or vehicle control.

-

Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine).

-

Reagents and equipment for Western blotting or fluorescence microscopy as described above.

Procedure:

-

Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of this compound treatment).

-

Harvest the cells and perform either Western blotting for LC3-II and p62 or fluorescence microscopy for LC3 puncta.

-

Interpretation:

-

If this compound induces autophagy, the addition of a lysosomal inhibitor will result in a further increase in LC3-II levels or LC3 puncta compared to this compound treatment alone.

-

If this compound blocks autophagic flux, there will be little to no further increase in LC3-II or LC3 puncta when a lysosomal inhibitor is added, as the pathway is already inhibited downstream.[1][12]

-

Signaling Pathways and Visualizations

This compound-Induced Blockade of Autophagosome Maturation

This compound, by inhibiting p97/VCP, prevents the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes.

Caption: this compound inhibits p97/VCP, blocking autophagosome-lysosome fusion.

This compound-Induced ER Stress and IRE1α-JNK Pathway Activation

Inhibition of p97/VCP by this compound leads to ER stress, which can activate the IRE1α-JNK pathway, a known regulator of autophagy.

Caption: this compound induces ER stress, activating the IRE1α-JNK autophagy pathway.

Experimental Workflow for Assessing this compound's Effect on Autophagy

This workflow outlines the key steps to investigate the impact of this compound on autophagy.

Caption: Workflow for studying this compound's impact on autophagy.

Conclusion

This compound is a valuable tool for studying the role of p97/VCP in autophagy. Its primary effect is the potent inhibition of autophagosome maturation, leading to the accumulation of autophagic vesicles. This is a consequence of its direct inhibition of the ATPase activity of p97/VCP. Additionally, this compound-induced cellular stress, particularly ER stress, can activate signaling pathways such as the IRE1α-JNK cascade, which are known to modulate autophagy. The experimental protocols and data presented in this guide provide a solid foundation for researchers to investigate the intricate relationship between p97/VCP and the autophagic process using this compound. Understanding these mechanisms is crucial for the development of novel therapeutic strategies targeting protein degradation pathways in various diseases.

References

- 1. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]

- 9. p97/VCP at the intersection of the autophagy and the ubiquitin proteasome system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of p97/VCP function leads to defective autophagosome maturation, cell cycle arrest and apoptosis in mouse Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. VCP/p97 modulates PtdIns3P production and autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. Activation of JNK and IRE1 is critically involved in tanshinone I-induced p62 dependent autophagy in malignant pleural mesothelioma cells: implication of p62 UBA domain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Activation of JNK and IRE1 is critically involved in tanshinone I-induced p62 dependent autophagy in malignant pleural mesothelioma cells: implication of p62 UBA domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 3-Decylcatechol induces autophagy-mediated cell death through the IRE1α/JNK/p62 in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. IRE1α-JNK pathway-mediated autophagy promotes cell survival in response to endoplasmic reticulum stress during the initial phase of hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound | p97 | Apoptosis | Autophagy | TargetMol [targetmol.com]

DBeQ's Impact on Endoplasmic Reticulum-Associated Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ) is a potent, selective, and reversible ATP-competitive inhibitor of the AAA (ATPase associated with diverse cellular activities) ATPase p97, also known as valosin-containing protein (VCP).[1][2] p97/VCP is a critical chaperone protein that plays an essential role in numerous cellular processes, including the endoplasmic reticulum-associated degradation (ERAD) pathway.[3][4] The ERAD pathway is a quality control mechanism that identifies and targets misfolded or unassembled proteins in the endoplasmic reticulum for degradation by the proteasome.[5][6] By inhibiting the ATPase activity of p97, this compound disrupts the extraction of ubiquitinated ERAD substrates from the ER membrane, leading to their accumulation and triggering the unfolded protein response (UPR).[1][3] This technical guide provides an in-depth overview of the effects of this compound on the ERAD pathway, including quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Quantitative Data Summary

The inhibitory effects of this compound on p97/VCP and its downstream consequences on ERAD-related processes have been quantified in several studies. The following tables summarize key data points for easy comparison.

| Parameter | Value | Cell Line/System | Reference |

| p97 ATPase Activity Inhibition | |||

| IC50 (p97 wt) | 1.5 µM | In vitro | [7] |

| IC50 (p97 C522A) | 1.6 µM | In vitro | [8] |

| Ki (ATP-competitive) | 3.2 µM | In vitro | [9] |

| ERAD Substrate Degradation Inhibition | |||

| IC50 (UbG76V-GFP) | 2.6 µM | HeLa | [1] |

| TCRα-GFP degradation | Potently blocked at 10 µM | HEK293 | [1] |

| Selectivity | |||

| IC50 (p97-independent substrates) | > 20-fold selectivity | HeLa | [3] |

| Downstream Cellular Effects | |||

| CHOP induction | Observed at 5, 10, and 15 µM | HeLa | [1] |

| LC3-II accumulation | Observed at 5, 10, and 15 µM | HeLa | [1] |

| Caspase-3 and -7 activation | ~2-fold activation within 2h at 10 µM | HeLa | [1] |

Table 1: Inhibitory Activity and Cellular Effects of this compound. This table summarizes the key quantitative parameters of this compound's inhibitory action on p97 and its impact on cellular pathways.

Core Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of ATP binding to the D2 ATPase domain of p97/VCP.[1][4] This inhibition prevents the conformational changes in the p97 hexamer that are necessary to provide the mechanical force for extracting ubiquitinated proteins from the ER membrane. The following diagram illustrates the canonical ERAD pathway and the point of intervention by this compound.

Figure 1: this compound's Inhibition of the ERAD Pathway. This diagram illustrates the key steps of ER-associated degradation and highlights this compound's inhibitory action on the p97/VCP complex.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on ERAD.

p97 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by purified p97/VCP and the inhibitory effect of this compound. A common method relies on measuring the amount of remaining ATP using a luciferase-based system.

Materials:

-

Purified recombinant p97/VCP protein

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl2, 1 mM EDTA, 1 mM TCEP, 0.1% Triton X-100

-

ATP solution (1 mM)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Luciferase-based ATP detection reagent (e.g., Kinase-Glo®)

-

Luminometer

Procedure:

-

Prepare the p97 enzyme solution by diluting the purified p97 protein to the desired concentration in the assay buffer.

-

Dispense 40 µL of the enzyme solution into each well of a 96-well plate.

-

Add 10 µL of this compound at various concentrations (or DMSO as a vehicle control) to the wells.

-

Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of 1 mM ATP to each well.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the luciferase-based detection reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer. The signal is inversely proportional to the p97 ATPase activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

ERAD Reporter Degradation Assay (TCRα-GFP)

This cell-based assay monitors the degradation of an ERAD-specific reporter protein, TCRα-GFP, in the presence or absence of this compound.

Materials:

-

HEK293 or HeLa cells stably expressing TCRα-GFP

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Cycloheximide (CHX) stock solution (to inhibit new protein synthesis)

-

Flow cytometer or fluorescence microscope

-

Lysis buffer for western blotting

-

Anti-GFP antibody

Procedure:

-

Seed the TCRα-GFP expressing cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with this compound at the desired concentrations or DMSO as a control.

-

To monitor the degradation rate, add cycloheximide (e.g., 100 µg/mL) to all wells to block protein synthesis.

-

At various time points (e.g., 0, 2, 4, 6 hours) after CHX addition, harvest the cells.

-

For Flow Cytometry Analysis:

-

Wash the cells with PBS and resuspend them in flow cytometry buffer.

-

Analyze the GFP fluorescence intensity using a flow cytometer. An increase in GFP signal in this compound-treated cells compared to the control indicates inhibition of ERAD.

-

-

For Western Blot Analysis:

-

Lyse the cells and determine the total protein concentration.

-

Perform SDS-PAGE and western blotting using an anti-GFP antibody to visualize the levels of TCRα-GFP. An accumulation of the TCRα-GFP band in this compound-treated samples confirms ERAD inhibition.

-

Immunoblotting for UPR and Autophagy Markers

This protocol is used to detect the induction of the unfolded protein response (UPR) marker CHOP and the accumulation of the autophagy marker LC3-II following this compound treatment.

Materials:

-

HeLa or other suitable cancer cell lines

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-CHOP, anti-LC3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Plate the cells and allow them to attach.

-

Treat the cells with various concentrations of this compound (e.g., 5, 10, 15 µM) or DMSO for a specified duration (e.g., 3-6 hours).

-

Harvest the cells, wash with cold PBS, and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibodies (anti-CHOP and anti-LC3) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Analyze the band intensities and normalize them to the loading control. An increase in CHOP and the lipidated form of LC3 (LC3-II) indicates the induction of UPR and inhibition of autophagosome maturation, respectively.

Logical and Experimental Workflow

The investigation of this compound's effect on ERAD typically follows a logical progression from in vitro validation to cellular characterization.

Figure 2: Experimental Workflow for this compound Characterization. This flowchart outlines the logical progression of experiments to elucidate the effects of this compound on the ERAD pathway.

Conclusion

This compound serves as a valuable chemical probe to investigate the multifaceted roles of p97/VCP in cellular protein homeostasis. Its potent and selective inhibition of the ERAD pathway leads to the accumulation of misfolded proteins, induction of the UPR, and ultimately can trigger apoptotic cell death.[1] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further explore the therapeutic potential of targeting p97/VCP in diseases characterized by proteotoxic stress, such as cancer and neurodegenerative disorders. The detailed methodologies provide a foundation for consistent and reproducible experimental outcomes in the study of this compound and other p97 inhibitors.

References

- 1. Reversible inhibitor of p97, this compound, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. embopress.org [embopress.org]

- 7. escholarship.org [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Initial Investigation of DBeQ in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial investigative steps for evaluating N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ), a selective and reversible inhibitor of the AAA ATPase p97/VCP, in the context of neurodegenerative disease models. This document outlines this compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols and visualizations to facilitate research in this area.

Introduction to this compound and p97/VCP in Neurodegeneration

N2,N4-dibenzylquinazoline-2,4-diamine (this compound) is a potent, selective, reversible, and ATP-competitive inhibitor of p97, also known as Valosin-Containing Protein (VCP). The p97 ATPase is a critical component of cellular protein homeostasis, playing essential roles in the ubiquitin-proteasome system (UPS) and autophagy. It is involved in processes such as endoplasmic reticulum-associated degradation (ERAD), clearance of protein aggregates, and autophagosome maturation.

Given that protein misfolding and aggregation are hallmark pathological features of many neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), targeting p97/VCP offers a promising therapeutic strategy. Mutations in the VCP gene itself are linked to multisystem proteinopathy, which can include inclusion body myopathy, Paget's disease of the bone, and frontotemporal dementia, further underscoring its importance in neuronal health. This compound, by inhibiting p97, modulates these protein clearance pathways and can induce apoptosis, making it a valuable tool for investigating the role of p97 in neurodegenerative processes and as a potential therapeutic lead.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other relevant p97 inhibitors. This information is crucial for designing initial experiments and establishing effective concentrations.

Table 1: Inhibitory Activity of this compound

| Parameter | Target | Value | Cell Line/System | Reference |

| IC₅₀ | p97 ATPase Activity | 1.5 µM (wt), 1.6 µM (C522A) | Purified enzyme | [1] |

| Kᵢ | p97 ATPase Activity | 3.2 ± 0.4 µM | Purified enzyme | [2] |

| IC₅₀ | UbG76V-GFP Degradation | 2.6 µM | HeLa Cells | [1] |

| GI₅₀ | Cell Viability | 3.1 ± 0.5 µM | HeLa Cells | [1] |

| GI₅₀ | Cell Viability | 4 ± 0.6 µM | HEK293 Cells | [1] |

Table 2: Comparative Activity of p97 Inhibitors in a Motor Neuron Disease Model

| Compound | Model System | Effect | Reference |

| CB-5083 | iPSC-derived motor neurons (p97R155H/+) | Rescued motor neuron death | [3] |

| NMS-873 | iPSC-derived motor neurons (p97R155H/+) | Rescued motor neuron death | [3] |

No direct quantitative data for this compound in specific neurodegenerative models such as SH-SY5Y for AD/PD or striatal neurons for HD was found in the initial search. The provided GI₅₀ values in other human cell lines can serve as a starting point for dose-response studies in neuronal models.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound through its inhibition of p97/VCP.

Experimental Protocols and Workflows

This section provides detailed methodologies for key experiments to assess the efficacy and mechanism of this compound in cellular models of neurodegenerative diseases.

This protocol is designed to determine the cytotoxic effects of this compound on neuronal cell lines, such as SH-SY5Y (a model for AD and PD) or PC12 cells.

Workflow Diagram:

Detailed Protocol:

-

Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM.

-

Treatment:

-

For general cytotoxicity, replace the medium with fresh medium containing the desired concentrations of this compound.

-

For disease-specific models, pre-treat cells with this compound for 1-2 hours before adding the neurotoxic insult (e.g., 10 µM oligomerized Aβ₄₂ for an AD model, 100 µM 6-OHDA for a PD model, or transfected mutant Huntingtin for an HD model).

-

Include vehicle control (DMSO) and positive control (e.g., staurosporine) wells.

-

-

Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[4][5]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.[4]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[4]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

This fluorometric assay measures the activity of executioner caspases-3 and -7, key mediators of apoptosis, in response to this compound treatment.

Workflow Diagram:

Detailed Protocol:

-

Cell Treatment: Plate and treat neuronal cells with this compound at concentrations around its GI₅₀ value for 2 to 6 hours.[2]

-

Cell Lysis: After treatment, collect the cells and wash with ice-cold PBS. Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.[6]

-

Lysate Preparation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.[7] Transfer the supernatant to a new, pre-chilled microfuge tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Assay Reaction: In a black, opaque 96-well plate, add 50 µg of protein lysate to each well. Adjust the volume with lysis buffer.

-

Substrate Addition: Prepare a reaction mix containing assay buffer and the fluorogenic substrate Ac-DEVD-AMC (final concentration 50 µM). Add this mix to each well.[6][8]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Data Acquisition: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~420-460 nm.[6][8]

-

Analysis: Normalize the fluorescence signal to the protein concentration and express the caspase activity as a fold change relative to the vehicle-treated control.

This compound is known to impair autophagosome maturation. This can be monitored by observing the accumulation of LC3-II, the lipidated form of LC3, via Western blot.

Workflow Diagram:

Detailed Protocol:

-

Cell Treatment: Plate neuronal cells and treat with this compound (e.g., 10 µM) for 4-8 hours. To assess autophagic flux, include a condition where cells are co-treated with a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the final 2-4 hours of this compound treatment.

-